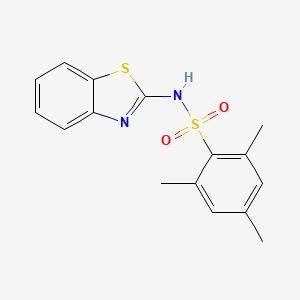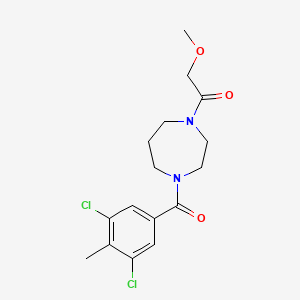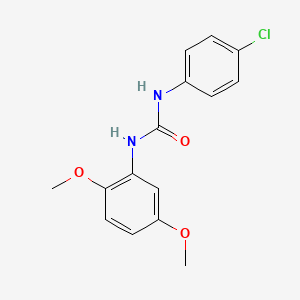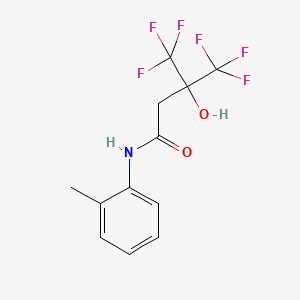![molecular formula C17H19FN2O2S B5641233 (3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)
(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a phenyl group and a fluorophenylmethylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative, which undergoes a series of substitutions and additions to introduce the phenyl and fluorophenylmethylsulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Uniqueness
Compared to similar compounds, (3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both phenyl and fluorophenylmethylsulfonyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-8-6-13(7-9-15)12-23(21,22)20-10-16(17(19)11-20)14-4-2-1-3-5-14/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHMTWRDQYGPO-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1S(=O)(=O)CC2=CC=C(C=C2)F)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(4-Phenyl-1,3-thiazol-2-YL)amino]methyl}naphthalen-2-OL](/img/structure/B5641169.png)
![(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)


![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone](/img/structure/B5641203.png)

![Ethyl 3-[(2-fluorophenyl)methyl]-1-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B5641209.png)
![4-[1-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5641219.png)
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)

![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)
![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)

